molecular formula C10H12N4OS2 B6794062 N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]-1,2-thiazole-3-carboxamide

N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]-1,2-thiazole-3-carboxamide

Cat. No.: B6794062
M. Wt: 268.4 g/mol
InChI Key: HKCYGWHFXJHTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]-1,2-thiazole-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]-1,2-thiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS2/c1-6(2)10-13-12-8(17-10)5-11-9(15)7-3-4-16-14-7/h3-4,6H,5H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCYGWHFXJHTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)CNC(=O)C2=NSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]-1,2-thiazole-3-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The thiadiazole intermediate is then alkylated using an alkyl halide, such as isopropyl bromide, to introduce the propan-2-yl group.

    Coupling with Thiazole: The alkylated thiadiazole is then coupled with a thiazole derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms. Halogenating agents like N-bromosuccinimide (NBS) can be used for such transformations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), thionyl chloride (SOCl2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]-1,2-thiazole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways involved in inflammation and cell proliferation makes it a promising therapeutic candidate .

Industry

Industrially, this compound is used in the development of agrochemicals. Its pesticidal properties have been exploited to create formulations that protect crops from pests and diseases .

Mechanism of Action

The mechanism of action of N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in pathogens, leading to their death. In anti-inflammatory and anticancer applications, it modulates signaling pathways such as NF-κB and PI3K/Akt, which are involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,2-thiazole-3-carboxamide
  • N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1,2-thiazole-3-carboxamide
  • N-[(5-isopropyl-1,3,4-thiadiazol-2-yl)methyl]-1,2-thiazole-3-carboxamide

Uniqueness

Compared to these similar compounds, N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]-1,2-thiazole-3-carboxamide exhibits enhanced biological activity due to the presence of the propan-2-yl group. This group increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.